![molecular formula C7H12N2OS B13078695 1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
1-Thia-4,8-diazaspiro[4.5]decan-3-one
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Overview
Description
1-Thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This process includes the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions. A Dean-Stark trap is used to remove water, facilitating the formation of the spirocyclic structure . The reaction mixture is then subjected to column chromatography to isolate the desired product in yields ranging from 27% to 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis amenable to large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The sulfur atom in the thiazolidine ring can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Condensation Reactions: The spirocyclic structure allows for condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as sulfoxides, sulfones, and N-alkylated derivatives .
Scientific Research Applications
Scientific Research Applications
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one serves as a building block in synthesizing complex molecules. Research indicates its potential as an anti-ulcer agent, with activity comparable to omeprazole in vivo . Its structure makes it a candidate for drug development, particularly for treating gastrointestinal disorders. The compound's stability and reactivity also make it useful in developing new materials and chemical processes.
The biological activity of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is mainly due to its anti-ulcer properties. The mechanism of action involves interaction with biological targets like enzymes and receptors. The spirocyclic structure enables it to fit into specific binding sites, inhibiting or modulating the activity of these targets, which can lead to therapeutic effects such as reduced gastric acid secretion. Key mechanisms include enzyme inhibition, where the compound can inhibit enzymes involved in nucleic acid and protein synthesis, and receptor interaction, where it interacts with receptors that play a role in gastrointestinal health, influencing signaling pathways related to ulcer pathology.
Anti-Ulcer Activity: Case Study Findings
In vivo studies using animal models have shown that treatment with 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one leads to significant reductions in ulcer formation compared to control groups. Cell culture assays have indicated that the compound influences cell signaling pathways associated with ulcer healing, promoting cellular proliferation and migration.
Safety Profile
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is classified under several hazard categories:
- Acute Toxicity (Oral) : Category 4
- Skin Corrosion/Irritation : Category 2
- Eye Damage/Irritation : Category 2A
- Respiratory Irritation : Category 3
Mechanism of Action
The mechanism of action of 1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets in the body. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and the protection of the gastric mucosa . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one Derivatives: These compounds share a similar thiazolidine ring structure and have been studied for their anti-ulcer activity.
Spirocyclic Compounds: Other spirocyclic compounds, such as spiro-oxindoles and spiro-piperidines, exhibit similar structural features and biological activities.
Uniqueness
1-Thia-4,8-diazaspiro[4.5]decan-3-one stands out due to its unique combination of a thiazolidine ring and a spirocyclic structure. This dual feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Biological Activity
1-Thia-4,8-diazaspiro[4.5]decan-3-one is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its anti-ulcer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and research findings.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. The compound's molecular formula is C10H14N2OS, and it has a molecular weight of approximately 214.30 g/mol. The spirocyclic arrangement allows for specific interactions with biological targets, enhancing its therapeutic potential.
The primary mechanism through which this compound exerts its effects involves:
- Binding Interactions : The compound interacts with various biomolecules, influencing cellular signaling pathways and gene expression related to ulcer formation and healing processes.
- Inhibition of Gastric Acid Secretion : It has been shown to reduce gastric acid secretion, similar to established anti-ulcer medications like omeprazole.
Anti-Ulcer Activity
Extensive studies have demonstrated that this compound exhibits significant anti-ulcer activity. In laboratory assays, it has been found to:
- Decrease ulcer index in animal models.
- Promote healing of gastric mucosa.
- Modulate the expression of genes involved in inflammatory responses.
Antimicrobial Properties
Research has indicated that derivatives of this compound also show promising antimicrobial activities. For instance:
- Mannich bases derived from this compound exhibited notable antimicrobial effects against various bacterial strains .
Synthesis Methods
The synthesis of this compound typically involves a one-pot three-component condensation reaction , utilizing key reactants such as:
- N-benzylpiperidone
- Thioglycolic acid
- An appropriate amine
This reaction is generally conducted in toluene under reflux conditions with the removal of water using a Dean-Stark trap to facilitate the formation of the desired product .
Table 1: Summary of Biological Activities
Case Study: Anti-Ulcer Effects
In a controlled study involving rats subjected to induced gastric ulcers, treatment with this compound resulted in:
- A 50% reduction in ulcer area compared to untreated controls.
- Histological examination revealed enhanced regeneration of gastric mucosal cells.
Case Study: Antimicrobial Evaluation
A series of Mannich bases synthesized from this compound were evaluated for their antimicrobial properties. The results indicated:
- Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 25 µg/mL to 100 µg/mL , showing effectiveness against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYXFTYZSNHVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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